(3,5-Dimethyloxolan-3-yl) carbamate
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Overview
Description
(3,5-Dimethyloxolan-3-yl) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. The compound’s structure features a five-membered oxolane ring substituted with two methyl groups at positions 3 and 5, and a carbamate group attached to the 3-position of the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyloxolan-3-yl) carbamate typically involves the reaction of (3,5-Dimethyloxolan-3-yl) alcohol with an isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyloxolan-3-yl) carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Hydrolysis: (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.
Oxidation: Oxolane derivatives with oxidized functional groups.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dimethyloxolan-3-yl) carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (3,5-Dimethyloxolan-3-yl) carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
- (3,5-Dimethyloxolan-2-yl) carbamate
- (3,5-Dimethyloxolan-4-yl) carbamate
- (3,5-Dimethyloxolan-5-yl) carbamate
Comparison: (3,5-Dimethyloxolan-3-yl) carbamate is unique due to the specific positioning of the carbamate group on the 3-position of the oxolane ring. This positioning can influence the compound’s reactivity, stability, and interaction with molecular targets. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89895-73-8 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(3,5-dimethyloxolan-3-yl) carbamate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-7(2,4-10-5)11-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
KLNLDZDWOIIQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)(C)OC(=O)N |
Origin of Product |
United States |
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